molecular formula C35H38N6O6 B565710 1H-1-Ethyl-d5 Candesartan Cilexetil CAS No. 1246819-47-5

1H-1-Ethyl-d5 Candesartan Cilexetil

Cat. No. B565710
CAS RN: 1246819-47-5
M. Wt: 643.756
InChI Key: HKUZPIFWPFYKBZ-SGEUAGPISA-N
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Description

1H-1-Ethyl-d5 Candesartan Cilexetil is a medication used to treat high blood pressure, also known as hypertension . It is a member of the angiotensin II receptor blocker (ARB) class of drugs . The chemical structure of this medication includes five deuterium atoms, which are isotopes of hydrogen that are commonly used in medical research .


Synthesis Analysis

This compound is a potential impurity found in bulk preparations of candesartan cilexetil . It is a degradation product formed by thermal, photolytic, oxidative, or hydrolytic stress during storage .


Molecular Structure Analysis

The molecular formula of this compound is C35H33D5N6O6 . It has a molecular weight of 643.74 .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C35H33D5N6O6 . It has a molecular weight of 643.74 .

Scientific Research Applications

Candesartan Cilexetil in Heart Failure Management

Candesartan cilexetil, a prodrug converted to its active metabolite upon absorption, is a selective blocker of the angiotensin II receptor subtype 1. It's highly protein-bound, with a modest volume of distribution and a half-life of around nine hours. Clinical evidence endorses its use in systolic heart failure, demonstrating safety and efficacy. Its tolerance is notable in clinical trials, with hyperkalemia, renal dysfunction, and hypotension being the primary adverse events observed. The combined use of angiotensin receptor blockers with angiotensin-converting enzyme inhibitors, particularly in systolic heart failure, suggests an added benefit, warranting further exploration (Ripley, Chonlahan, & Germany, 2006).

Efficacy in Chronic Heart Failure

Candesartan's efficacy extends to chronic heart failure (CHF), particularly in patients with impaired left ventricular systolic function. The CHARM program's findings indicate that candesartan reduces morbidity and mortality in CHF patients with a left ventricular ejection fraction (LVEF) of 40% or lower. This cardiovascular benefit is evident whether candesartan is used as an alternative to an ACE inhibitor or as an adjunct to existing treatment regimens that include an ACE inhibitor. Despite its general tolerability, renal monitoring is advised. The approval of candesartan for CHF treatment, especially as an add-on or alternative therapy, acknowledges its cardiovascular advantages in various treatment regimens (Fenton & Scott, 2005).

Antihypertensive Efficacy and Duration

Candesartan cilexetil's potency and long-acting effects make it a first-line drug for arterial hypertension management. Its effectiveness spans chronic heart failure, with additional benefits observed in diabetes, stroke, dementia, and atrial fibrillation. Phase II and III trials underline its clinical utility in treating arterial hypertension and heart failure, with discussions extending to its role in conditions like stroke, migraine, atrial fibrillation, and various cardiomyopathies and renal diseases. The drug's comprehensive review emphasizes its high efficacy as an angiotensin receptor blocker (ARB) for hypertension and heart failure treatment, with emerging evidence suggesting advantages for diabetic patients and those with non-diabetic renal diseases, among other conditions (Joost, Schunkert, & Radke, 2011).

Mechanism of Action

Target of Action

The primary target of 1H-1-Ethyl-d5 Candesartan Cilexetil is the Angiotensin II Type 1 Receptor (AT1) . This receptor plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .

Mode of Action

This compound is a prodrug that is rapidly converted to its active metabolite, Candesartan , during absorption from the gastrointestinal tract . Candesartan acts as an antagonist to the AT1 receptor . By binding to this receptor, it competes with Angiotensin II, a potent vasoconstrictor, thereby preventing its blood pressure increasing effects .

Biochemical Pathways

The action of Candesartan primarily affects the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the AT1 receptor, it inhibits the effects of Angiotensin II. This leads to vasodilation , reduction in the secretion of vasopressin , and reduction in the production and release of aldosterone . These effects collectively result in a decrease in blood pressure.

Pharmacokinetics

This compound is administered orally and is rapidly converted to Candesartan during absorption in the gastrointestinal tract . The agent is excreted mostly unchanged and has a terminal half-life of about nine hours . These properties contribute to its bioavailability and its ability to confer blood pressure lowering effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling the compound . Adequate ventilation is also necessary, and all sources of ignition should be removed .

properties

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-[1-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N6O6/c1-4-41-32(37-38-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUZPIFWPFYKBZ-SGEUAGPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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